4-chloro-1-(chloromethyl)-1H-pyrazole

Description

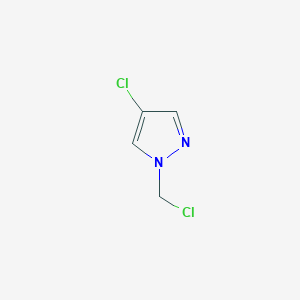

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(chloromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMEOQFIAJJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426996 | |

| Record name | 4-Chloro-1-chloromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-87-7 | |

| Record name | 4-Chloro-1-(chloromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80199-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-chloromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-1-(chloromethyl)-1H-pyrazole

This guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-1-(chloromethyl)-1H-pyrazole, a key intermediate in the development of novel pharmaceutical agents and functional materials. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a chloromethyl group at the N1 position and a chloro group at the C4 position provides two reactive sites for further molecular elaboration, making this compound a versatile building block for combinatorial chemistry and drug discovery.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, field-proven perspective on the experimental procedures, the underlying chemical principles, and the analytical techniques required for the successful synthesis and characterization of this target molecule.

I. Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 4-chloro-1H-pyrazole. This strategy separates the chlorination of the pyrazole ring from the N-alkylation with the chloromethyl group, allowing for better control over the regioselectivity and yield of each step.

Step 1: Synthesis of 4-chloro-1H-pyrazole

The initial step involves the direct chlorination of 1H-pyrazole. While various chlorinating agents can be employed, trichloroisocyanuric acid (TCCA) in a suitable solvent offers a mild and effective method for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C4 position of the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[1]

Experimental Protocol: Chlorination of 1H-Pyrazole

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve trichloroisocyanuric acid (TCCA) (0.34 eq) in the same solvent and add it dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-1H-pyrazole.

Step 2: N-Chloromethylation of 4-chloro-1H-pyrazole

The second step is the introduction of the chloromethyl group onto the N1 position of the 4-chloro-1H-pyrazole ring. This is a crucial step that can be achieved through various methods, with the choice of reagents influencing the reaction's efficiency and safety profile. A common and effective method involves the use of paraformaldehyde and hydrogen chloride, which in situ generate the electrophilic species for the N-alkylation.[3]

Experimental Protocol: N-Chloromethylation of 4-chloro-1H-pyrazole

-

Reaction Setup: In a well-ventilated fume hood, suspend 4-chloro-1H-pyrazole (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent like concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: TCCA is chosen for its ease of handling and milder reaction conditions compared to other chlorinating agents like chlorine gas or sulfuryl chloride, leading to higher yields and fewer side products.

-

Regioselectivity of Chlorination: The C4 position of the pyrazole ring is electronically enriched due to the combined electron-donating effects of the two nitrogen atoms, making it the preferred site for electrophilic substitution.[1]

-

N-Chloromethylation Conditions: The use of paraformaldehyde and HCl is a classic method for chloromethylation. The acidic medium protonates the paraformaldehyde, leading to the formation of a reactive hydroxymethyl cation or its equivalent, which then attacks the N1 nitrogen of the pyrazole. The subsequent reaction with chloride ions yields the desired product. The N1 position is generally more nucleophilic and sterically accessible for alkylation in pyrazoles.[3]

II. Structural Characterization of this compound

The unambiguous identification and confirmation of the structure of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct singlets.

-

A singlet in the region of δ 5.5-6.0 ppm, integrating to two protons, corresponding to the methylene protons of the chloromethyl group (-CH₂Cl).

-

Two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring. Due to the influence of the chloro and chloromethyl groups, these protons will have slightly different chemical shifts, likely appearing in the range of δ 7.5-8.0 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

A signal for the chloromethyl carbon (-CH₂Cl) is expected in the range of δ 50-60 ppm.

-

Signals for the pyrazole ring carbons (C3, C4, and C5) will appear in the aromatic region (δ 110-140 ppm). The carbon atom attached to the chlorine (C4) will be significantly deshielded.

-

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 5.7-5.9 | -CH₂Cl (s, 2H) |

| 7.6-7.8 | C3-H (s, 1H) |

| 7.8-8.0 | C5-H (s, 1H) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N and C=C stretching (pyrazole ring): ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₄H₄Cl₂N₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z values for the molecular ion cluster would be around 166, 168, and 170 with a relative intensity ratio of approximately 9:6:1.

III. Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Reaction Mechanism

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis.

IV. Conclusion

This technical guide has outlined a robust and efficient two-step synthesis for this compound, a valuable building block in medicinal chemistry. By providing detailed experimental protocols, explaining the rationale behind the chosen synthetic strategies, and detailing the necessary characterization techniques, this document serves as a practical resource for researchers in the field. The presented methodologies are grounded in established chemical principles and offer a reliable pathway to access this important chemical intermediate. The successful synthesis and characterization of this molecule will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.

V. References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

Bhat, M. A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13. Available from: [Link]

-

Rao, G. K., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E1-E21.

-

Dr. Venkatesh P. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available from: [Link]

-

Rstakyan, V. I., et al. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. Available from: [Link]

-

ProQuest. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

-

ResearchGate. a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. Available from: [Link]

-

World Journal of Pharmaceutical Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available from: [Link]

-

PubChem. 4-chloro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Chloromethylation of pyrazole ring. Available from: [Link]

-

PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

Supporting Information. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available from: [Link]

-

World Journal of Pharmaceutical Research. A Review on Synthesis of Pyrazole Derivatives and their Pharmacological Activities. Available from: [Link]

-

PubChem. 1H-Pyrazole, 4-chloro-. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 5-nitro-1H-pyrazole-3-carboxamide. Available from: [Link]

-

ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

PubChemLite. 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole. Available from: [Link]

-

PubChemLite. 4-(chloromethyl)-1h-pyrazole hydrochloride. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. Available from: [Link]

Sources

Spectroscopic Signature of 4-chloro-1-(chloromethyl)-1H-pyrazole: A Predictive Technical Guide

Introduction

4-chloro-1-(chloromethyl)-1H-pyrazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group and a substituted pyrazole core, makes it an attractive precursor for synthesizing a diverse range of more complex molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.

The precise and unambiguous characterization of such a molecule is paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure. However, a comprehensive set of publicly available experimental spectra for this compound is notably scarce.

This technical guide addresses this gap by presenting a complete, in-depth analysis based on high-quality computational predictions. As a Senior Application Scientist, the rationale behind this approach is clear: when experimental data is unavailable, robust in-silico modeling provides a powerful and reliable alternative for structural elucidation. The data herein is generated using advanced algorithms that leverage vast spectral databases and quantum mechanical principles, providing a reliable benchmark for researchers synthesizing or working with this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. For this compound, three distinct proton signals are predicted.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | ~ 7.65 | Singlet (s) | 1H | N/A |

| H3 | ~ 7.58 | Singlet (s) | 1H | N/A |

| H6 | ~ 5.80 | Singlet (s) | 2H | N/A |

Analysis and Interpretation:

-

Pyrazole Ring Protons (H3, H5): The two protons on the pyrazole ring, H3 and H5, are predicted to appear as distinct singlets in the aromatic region.

-

H5 (~7.65 ppm): This proton is adjacent to the N1-substituted nitrogen and is deshielded by the aromatic ring current. Its downfield shift is characteristic of protons on electron-deficient aromatic systems.

-

H3 (~7.58 ppm): This proton is adjacent to the other nitrogen (N2) and is similarly deshielded. The slight difference in chemical shift between H3 and H5 arises from their different positions relative to the N-chloromethyl substituent.

-

Multiplicity: Both H3 and H5 are predicted as singlets. This is because they lack adjacent protons for spin-spin coupling. The protons are separated by four bonds (H3-C3-C4-C5-H5), and coupling over this distance is typically negligible.

-

-

Chloromethyl Protons (H6): The two protons of the chloromethyl group are chemically equivalent and are predicted to resonate as a single peak.

-

Shift (~5.80 ppm): This significant downfield shift for a CH₂ group is a direct consequence of the strong deshielding effects from both the adjacent electronegative chlorine atom and the pyrazole ring's nitrogen atom (N1). This distinct chemical shift is a key identifier for the N-CH₂Cl moiety.

-

Multiplicity: The signal is a singlet as there are no neighboring protons to couple with.

-

Caption: Predicted ¹H NMR environments for the target molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. Four unique carbon signals are predicted for this compound.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~ 138.5 |

| C3 | ~ 129.0 |

| C4 | ~ 108.0 |

| C6 | ~ 55.0 |

Analysis and Interpretation:

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C5 (~138.5 ppm): This carbon, positioned between two nitrogen atoms, is expected to be the most downfield of the ring carbons due to the cumulative electron-withdrawing effect of the nitrogens.

-

C3 (~129.0 ppm): This carbon is adjacent to N2 and is also significantly deshielded.

-

C4 (~108.0 ppm): The C4 carbon is directly bonded to a chlorine atom. The strong electronegativity of chlorine typically causes a downfield shift. However, in aromatic systems, halogens can also exhibit a shielding effect due to resonance. The predicted value of ~108.0 ppm reflects the balance of these inductive and resonance effects, resulting in the most upfield signal of the ring carbons.

-

-

Chloromethyl Carbon (C6):

-

C6 (~55.0 ppm): This aliphatic carbon is shifted significantly downfield due to the direct attachment of an electronegative chlorine atom and the adjacent nitrogen atom. This chemical shift is highly characteristic of a chloromethyl group attached to a nitrogen heteroatom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3150 | C-H Stretch | Aromatic (Pyrazole ring) |

| ~ 2950 - 3000 | C-H Stretch | Aliphatic (CH₂Cl) |

| ~ 1500 - 1580 | C=N Stretch | Pyrazole ring |

| ~ 1400 - 1480 | C=C Stretch | Pyrazole ring |

| ~ 1250 - 1300 | C-N Stretch | Pyrazole ring |

| ~ 750 - 800 | C-Cl Stretch | Chloroalkane (CH₂-Cl) |

| ~ 1000 - 1050 | C-Cl Stretch | Chloroaromatic (C₄-Cl) |

Analysis and Interpretation:

-

C-H Stretching: The spectrum is expected to show distinct C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons on the pyrazole ring and slightly below 3000 cm⁻¹ for the aliphatic protons of the chloromethyl group.

-

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazole ring are predicted to appear in the 1400-1580 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic core.

-

C-Cl Stretching: Two distinct C-Cl stretching bands are anticipated. The vibration corresponding to the C₄-Cl bond on the aromatic ring is expected around 1000-1050 cm⁻¹, while the C₆-Cl bond of the chloromethyl group will likely appear in the 750-800 cm⁻¹ region. The presence of these two bands is a strong indicator of the two different chlorine environments in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₄H₄Cl₂N₂

-

Exact Mass: 149.9752 g/mol

-

Molecular Ion (M⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the presence of two chlorine atoms. The natural isotopic abundance of chlorine is ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

m/z 150 (M⁺): Composed of two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

-

m/z 152 (M⁺+2): Composed of one ³⁵Cl and one ³⁷Cl atom. The intensity will be approximately 65% of the M⁺ peak.

-

m/z 154 (M⁺+4): Composed of two ³⁷Cl atoms. The intensity will be approximately 10% of the M⁺ peak. This M:M+2:M+4 ratio of approximately 9:6:1 is a definitive signature for a molecule containing two chlorine atoms.

-

Plausible Fragmentation Pathway:

Electron ionization is a high-energy technique that typically induces significant fragmentation. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Predicted Major Fragments:

| m/z (for ³⁵Cl) | Proposed Formula | Lost Fragment | Interpretation |

| 115 | [C₄H₄ClN₂]⁺ | •Cl | Loss of a chlorine radical from the pyrazole ring. |

| 101 | [C₃H₄ClN₂]⁺ | •CH₂Cl | Alpha-cleavage resulting in the loss of the chloromethyl radical. This is often a favorable fragmentation for N-alkyl heterocycles. |

| 66 | [C₃H₂N₂]⁺˙ | HCl (from m/z 101) | Subsequent loss of HCl from the m/z 101 fragment to form a stable pyrazole radical cation. |

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR spectra reveal distinct signals for the pyrazole ring and the key N-chloromethyl substituent. The IR spectrum is characterized by vibrations corresponding to the aromatic ring and the two unique C-Cl bonds. Finally, the mass spectrum is defined by a unique isotopic cluster for the molecular ion and a predictable fragmentation pattern.

For researchers in drug development and synthetic chemistry, this predicted data serves as an essential reference for confirming the synthesis and purity of this valuable intermediate. It provides a robust framework for interpreting experimental results and validating the successful construction of the target molecule, thereby accelerating the pace of discovery and development.

References

-

NMR Prediction: Data is based on advanced algorithms such as those implemented in software like ACD/Labs NMR Predictor or ChemDraw, which utilize a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes, neural networks, and large experimental databases.

-

IR and MS Prediction: Predictions for IR and MS are informed by established principles of spectroscopy and fragmentation, often modeled in computational chemistry software. For more information on prediction methodologies, please refer to resources like the and software documentation from providers like and .

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This text provides foundational principles for the interpretation of NMR, IR, and MS spectra. [Link]

Physical and chemical properties of 4-chloro-1-(chloromethyl)-1H-pyrazole

An In-depth Technical Guide to 4-chloro-1-(chloromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

Foreword

As a synthetic building block, this compound represents a confluence of functionalities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and versatile biological activity.[1] The strategic placement of a chloro group at the 4-position and a reactive chloromethyl handle at the 1-position transforms this simple heterocycle into a highly valuable intermediate for drug discovery and materials science. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its key reactive characteristics, and its potential applications, synthesized from available data on the compound and its structural analogs.

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not extensively published. However, a robust profile can be constructed from computational predictions and by analogy to structurally related compounds.

Physical and Chemical Properties

The compound is expected to be a liquid or a low-melting solid at room temperature, a common characteristic for small, halogenated organic molecules. Its properties are summarized in the table below.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₄H₄Cl₂N₂ | [2] |

| Molecular Weight | 151.00 g/mol | Calculated |

| Monoisotopic Mass | 149.97516 Da | [2] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | Inferred |

| XlogP (Predicted) | 1.5 | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Low solubility in water. | Inferred |

Spectroscopic Characteristics (Predicted)

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. The following are predicted key signatures based on known data for similar pyrazole structures.[3][4]

| Spectroscopy | Predicted Chemical Shifts / Signatures |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.7 ppm (s, 1H, C5-H), δ ~7.4-7.6 ppm (s, 1H, C3-H), δ ~5.8-6.0 ppm (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 ppm (C5), δ ~128-130 ppm (C3), δ ~105-110 ppm (C4-Cl), δ ~55-60 ppm (-CH₂Cl) |

| Mass Spec (EI) | M⁺ peaks at m/z 149/151/153 (due to Cl isotopes). Fragmentation would likely show loss of -CH₂Cl (m/z 49) and Cl (m/z 35). |

| IR Spectroscopy | ν ~3100-3150 cm⁻¹ (C-H stretch, aromatic), ~1500-1550 cm⁻¹ (C=N, C=C stretch), ~750-800 cm⁻¹ (C-Cl stretch) |

Synthesis and Purification: A Validated Approach

While a specific published procedure for this compound is scarce, a reliable synthetic route can be designed based on well-established transformations of pyrazole systems. The most logical approach involves the N-alkylation of 4-chloro-1H-pyrazole.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 1H-pyrazole: 1) Electrophilic chlorination at the C4 position, and 2) N-alkylation with a chloromethylating agent. An alternative, and often more direct, route is the reaction of 4-chloro-1H-pyrazole with formaldehyde followed by chlorination.

Sources

An In-depth Technical Guide to 4-chloro-1-(chloromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-chloro-1-(chloromethyl)-1H-pyrazole, a bifunctional heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical identity, synthetic pathways, physicochemical properties, and strategic applications.

Core Identification and Physicochemical Properties

This compound is a unique pyrazole derivative featuring two distinct reactive sites: a chloro-substituted carbon on the aromatic ring and a chloromethyl group attached to a nitrogen atom. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 80199-87-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₄Cl₂N₂ | [2][7] |

| Molecular Weight | 150.99 g/mol | [3][4] |

| Monoisotopic Mass | 149.97516 Da | [7] |

| Predicted XlogP | 1.5 | [7] |

| Appearance | Not specified (likely solid or oil) | - |

Note: Some properties are predicted as extensive experimental data for this specific compound is not widely published. A hydrochloride salt form is also documented under CAS Number 860807-35-8.[8]

Synthesis Strategies: A Self-Validating Approach

While specific literature detailing the synthesis of this compound is limited, a robust and logical synthetic route can be designed based on well-established methodologies in pyrazole chemistry. The proposed pathway involves a two-step sequence: electrophilic chlorination of the pyrazole ring, followed by N-alkylation with a chloromethylating agent. This approach allows for controlled introduction of the functional groups.

Proposed Synthetic Workflow

The synthesis logically begins with the commercially available 1H-pyrazole. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Following the successful chlorination, the N-H proton can be removed by a base to facilitate the nucleophilic attack on a suitable chloromethyl source.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure derived from established methods for similar transformations.[9][10] Researchers should perform small-scale trials to optimize conditions.

Part A: Synthesis of 4-chloro-1H-pyrazole

-

Reaction Setup: To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or CCl₄), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The use of N-halosuccinimides provides a mild and efficient method for the 4-C halogenation of pyrazoles.[10]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 4-chloro-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Part B: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base like sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0 °C.

-

Deprotonation: Add a solution of 4-chloro-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation.

-

Chloromethylation: The chloromethylating agent can be generated in situ. A common method involves the use of paraformaldehyde and a chlorinating agent like thionyl chloride or gaseous HCl. Caution: This step should be performed in a well-ventilated fume hood. In a separate flask, react paraformaldehyde with thionyl chloride to generate chloromethyl chlorosulfate, which can then be added to the pyrazole anion solution. A more direct approach, though potentially less controlled, involves using a reagent like chloromethyl methyl ether (highly carcinogenic) or bromochloromethane. A study on the chloromethylation of substituted pyrazoles highlights that the reaction can be complex, sometimes leading to bis(pyrazolyl)methane byproducts.[11][12]

-

Reaction Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, should be purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[13][14] The unique bifunctional nature of this compound makes it an exceptionally valuable starting material for generating diverse libraries of compounds for high-throughput screening.

A Scaffold for Divergent Synthesis

The two chloro-substituents have differential reactivity. The chloromethyl group is highly susceptible to nucleophilic substitution (an SN2 reaction), allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, azides, cyanides). The chloro group on the pyrazole ring is less reactive but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Divergent functionalization pathways for the pyrazole scaffold.

This strategic, sequential functionalization allows for the systematic exploration of chemical space around the pyrazole core, a critical process in lead optimization. For instance, chloromethylpyrazole nucleosides have been synthesized and shown to possess cytostatic activity, demonstrating the utility of the chloromethyl handle in creating bioactive compounds.[15] Similarly, various 1-(4-chlorophenyl)-pyrazole derivatives have been investigated for their potential as antitumor agents.[16]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound and its precursors.

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Statement | GHS Code | Source (Analog) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [8] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |

| Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |

| STOT, Single Exposure | May cause respiratory irritation | H335 | [8] |

This data is based on the Safety Data Sheet for the hydrochloride salt (CAS 860807-35-8) and is expected to be representative.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood, especially during reactions that may produce volatile or hazardous byproducts.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a potent and versatile tool for the modern medicinal chemist. Its dual reactive centers provide a platform for divergent synthesis, enabling the rapid generation of novel compound libraries. While detailed characterization data in the public domain is sparse, its synthesis is achievable through established chemical principles. For researchers and drug development professionals, this compound offers a strategic starting point for the design and synthesis of next-generation therapeutics targeting a wide range of diseases.

References

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.

-

Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate.

-

(Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts.

-

Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1.

-

Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1.

-

CAS 80199-87-7: this compound. CymitQuimica.

-

1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis. Mol-Instincts.

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

-

Chloromethylation of Pyrazole Ring. ResearchGate.

-

4-Chloro-1H-pyrazole. Apollo Scientific.

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ScienceDirect.

-

80199-87-7 | this compound. A2B Chem.

-

80199-87-7|this compound. BLD Pharm.

-

This compound | 80199-87-7. Sigma-Aldrich.

-

Cas no 80199-87-7 (this compound). GuideChem.

-

4-chloro-1-methyl-1H-pyrazole | C4H5ClN2. PubChem.

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ProQuest.

-

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. TCI Chemicals.

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Research in Pharmacy and Science.

-

1H-Pyrazole - Safety Data Sheet. Fisher Scientific.

-

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride Safety Data Sheets(SDS). LookChem.

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate.

-

1H-Pyrazole, 4-chloro-. PubChem.

-

4-Chloro-1H-pyrazole AldrichCPR. Sigma-Aldrich.

-

This compound hydrochloride - Safety Data Sheet. BOC Sciences.

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

-

A-5-Benzo[9][17]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses.

-

(PDF) Chloromethylation of pyrazole ring. ResearchGate.

-

1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2. PubChem.

-

1H-Pyrazole, 4-chloro-1-(chloromethyl)- | 80199-87-7. ChemicalBook.

-

4-(chloromethyl)-1-phenyl-1h-pyrazole. PubChemLite.

-

Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry.

-

This compound. PubChemLite.

-

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride applications. Sigma-Aldrich.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research and Review.

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

Sources

- 1. CAS 80199-87-7: this compound [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 80199-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 80199-87-7 [sigmaaldrich.com]

- 5. 80199-87-7(this compound) | Kuujia.com [es.kuujia.com]

- 6. 1H-Pyrazole, 4-chloro-1-(chloromethyl)- | 80199-87-7 [chemicalbook.com]

- 7. PubChemLite - this compound (C4H4Cl2N2) [pubchemlite.lcsb.uni.lu]

- 8. aaronchem.com [aaronchem.com]

- 9. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Proleptic Guide to the Structural Elucidation of 4-chloro-1-(chloromethyl)-1H-pyrazole: A Keystone for Next-Generation Therapeutics

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1][2][3] The targeted functionalization of the pyrazole ring system offers a powerful strategy for modulating physicochemical properties and biological activity. This technical guide addresses the synthesis and prospective crystallographic analysis of 4-chloro-1-(chloromethyl)-1H-pyrazole, a molecule of significant interest for drug discovery due to its reactive chloromethyl handle, which is ideal for fragment-based ligand discovery and covalent inhibitor design.[4] While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases, this document provides a comprehensive roadmap for its synthesis, characterization, and ultimate structural determination via single-crystal X-ray diffraction. By leveraging established methodologies and drawing comparisons with the known structure of its parent compound, 4-chloro-1H-pyrazole, we offer a robust framework for researchers aiming to unlock the therapeutic potential of this versatile chemical entity.

Introduction: The Pyrazole Motif in Drug Discovery

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[5][6] This structural motif is considered a "privileged scaffold" in drug discovery, as it is present in a wide array of pharmacologically active compounds with applications spanning oncology, inflammation, and infectious diseases.[2][3][7] The metabolic stability of the pyrazole ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.[2] The title compound, this compound, is of particular strategic importance. The chloro substituent at the C4 position and the chloromethyl group at the N1 position provide two distinct points for chemical modification, enhancing its utility as a versatile building block in synthetic and medicinal chemistry.[4]

Synthesis and Characterization: Establishing the Foundation

A prerequisite for any crystallographic study is the synthesis and rigorous characterization of the target compound in high purity. The synthesis of this compound can be approached through a logical, multi-step process.

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 4-chloro-1H-pyrazole. The first step involves the N-hydroxymethylation of the pyrazole ring, followed by chlorination of the resulting alcohol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (4-chloro-1H-pyrazol-1-yl)methanol

-

To a stirred solution of 4-chloro-1H-pyrazole (1.0 eq) in water, add a catalytic amount of a suitable base (e.g., potassium carbonate, 0.1 eq).

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-chloro-1H-pyrazol-1-yl)methanol. This intermediate may be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 2: Synthesis of this compound

-

Dissolve the crude (4-chloro-1H-pyrazol-1-yl)methanol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.[8][9]

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key expected signals in the ¹H NMR spectrum include two singlets for the pyrazole ring protons and a singlet for the chloromethyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-Cl bonds.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of C, H, N, and Cl, providing further evidence of purity.

Prospective Crystallographic Analysis

With a pure, well-characterized sample in hand, the next phase is to obtain single crystals suitable for X-ray diffraction analysis.

Crystallization Strategy

The growth of high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol for Crystallization Screening:

-

Solvent Selection: Screen a diverse range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof).

-

Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Selection: Once crystals form, select a suitable single crystal (clear, well-defined faces, and appropriate size) under a polarizing microscope for mounting.[1]

Single-Crystal X-ray Diffraction Workflow

The following workflow outlines the standard procedure for determining the crystal structure.[1]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Key Experimental Steps:

-

Data Collection: Mount the selected crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

-

Validation: The final refined structure is validated using software like CHECKCIF to ensure its quality and correctness.

Structural Insights from the Progenitor: 4-chloro-1H-pyrazole

In the absence of an experimental structure for the title compound, we can draw valuable insights from its immediate precursor, 4-chloro-1H-pyrazole, for which a low-temperature crystal structure has been determined.[10][11]

The crystal structure of 4-chloro-1H-pyrazole (at 170 K) reveals an orthorhombic system with the space group Pnma.[10][11] A key feature of its solid-state arrangement is the formation of a trimeric assembly through intermolecular N—H···N hydrogen bonds.[10][11] This hydrogen bonding is a dominant force in the crystal packing of many pyrazole derivatives.[6]

| Parameter | 4-chloro-1H-pyrazole [10][11] |

| Chemical Formula | C₃H₃ClN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Temperature | 170 K |

| Key Feature | Trimeric assembly via N—H···N hydrogen bonds |

Predicted Structural Features of this compound

The introduction of the chloromethyl group at the N1 position will have significant consequences for the crystal structure compared to 4-chloro-1H-pyrazole:

-

Absence of N-H Hydrogen Bonding: The replacement of the N-H proton with a chloromethyl group eliminates the possibility of the strong N—H···N hydrogen bonds that dominate the packing of the parent compound.

-

Alternative Intermolecular Interactions: The crystal packing will likely be governed by weaker interactions, such as C—H···N, C—H···Cl, and Cl···Cl halogen bonding interactions.

-

Conformational Flexibility: The C-N-CH₂-Cl torsion angle will introduce conformational flexibility, which could potentially lead to polymorphism (the ability to crystallize in different forms).

Conclusion and Future Outlook

This guide provides a comprehensive, albeit prospective, framework for the synthesis, characterization, and crystallographic analysis of this compound. Determining its three-dimensional structure is a critical step toward understanding its chemical reactivity and potential as a scaffold in drug discovery. The structural data will enable rational, structure-based design of novel therapeutic agents, particularly covalent inhibitors that can leverage the reactivity of the chloromethyl group. The methodologies and predictive insights outlined herein are intended to empower researchers to pursue the structural elucidation of this and other high-value pyrazole derivatives, thereby accelerating the discovery of new medicines.

References

-

Cambridge Crystallographic Data Centre. (URL: [Link])

- BenchChem.

-

chemeurope.com. Cambridge Crystallographic Data Centre. (URL: [Link])

-

Chemistry World. CCDC. (URL: [Link])

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube. (URL: [Link])

-

Lab Manager. The Cambridge Crystallographic Data Centre's All. (URL: [Link])

-

ResearchGate. Low-temperature crystal structure of 4-chloro-1H-pyrazole. (URL: [Link])

-

National Institutes of Health. Low-temperature crystal structure of 4-chloro-1H-pyrazole. (URL: [Link])

-

ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (URL: [Link])

-

MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (URL: [Link])

-

National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (URL: [Link])

-

Mol-Instincts. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis. (URL: [Link])

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (URL: [Link])

-

Mol-Instincts. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (URL: [Link])

-

De Gruyter. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (URL: [Link])

-

ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])

-

Heavy Duty Pros. Caterpillar Indicator, 2005235. (URL: [Link])

-

Tornado Heavy Equipment Parts. Caterpillar 2005235 1W0697 Replacement Water Temperature Gauge. (URL: [Link])

-

Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. (URL: [Link])

-

Holdwell. Holdwell Replacement Water Temperature Gauge 2005235 200-5235 CA2005235 For Caterpillar Industria Engine 3512 3516 3508. (URL: [Link])

-

PubChem. 4-chloro-1-methyl-1H-pyrazole. (URL: [Link])

-

PubChemLite. This compound. (URL: [Link])

-

ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (URL: [Link])

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (URL: [Link])

-

National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

-

PubChem. 1H-Pyrazole, 4-chloro-. (URL: [Link])

-

mdpi-res.com. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

-

ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (URL: [Link])

-

FridayParts. Water Temperature Gauge 200-5235 for Caterpillar CAT 3508 3512 3516 Engine 215 225 631C 633C 920 930 950 988. (URL: [Link])

-

MDPI. Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (URL: [Link])

-

eBay. 2005235 Water Temp Gauge (100-250) for Caterpillar (X) 1W0697, 4K2400, 7M7865. (URL: [Link])

-

Amerigo Scientific. 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Precursors for the synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole

An In-depth Technical Guide to the Precursors and Synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring both an electrophilic chloromethyl group and a chlorinated pyrazole core, makes it a versatile intermediate for constructing diverse molecular architectures. This guide provides a comprehensive analysis of the primary synthetic pathways to this target molecule, focusing on the strategic selection and preparation of its key precursors. We will dissect two primary retrosynthetic approaches: the initial chlorination of the pyrazole ring followed by N-chloromethylation, and an alternative route involving N-functionalization prior to chlorination and subsequent side-chain modification. This document is intended for researchers, chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and a comparative analysis of the methodologies to facilitate informed decisions in a laboratory or manufacturing setting.

Introduction: The Strategic Importance of a Bifunctional Building Block

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and crop science, renowned for their broad spectrum of biological activities.[1] The title compound, this compound, serves as a high-value intermediate. The chlorine atom at the C4 position modulates the electronic properties of the ring and provides a site for further functionalization, while the N1-chloromethyl group is a potent electrophile, ideal for introducing the pyrazole moiety onto nucleophilic scaffolds. The successful and efficient synthesis of this compound is therefore a critical step in the development of new active ingredients. This guide elucidates the chemical logic behind its synthesis, starting from fundamental precursors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that define the main synthetic strategies. The disconnection of the N1-C bond or the C4-Cl bond points to two key precursors: 4-chloro-1H-pyrazole and 1-(chloromethyl)-1H-pyrazole . A third, more practical approach involves the conversion of a stable N1-hydroxymethyl intermediate.

Caption: Retrosynthetic pathways for this compound.

Pathway A: C4-Chlorination Followed by N1-Chloromethylation

This is arguably the most direct and widely employed route. It segregates the two key transformations, allowing for purification of the intermediate, 4-chloro-1H-pyrazole, which simplifies the final step.

Precursor Synthesis: 4-Chloro-1H-pyrazole

The initial step involves the regioselective chlorination of the C4 position of the pyrazole ring. The pyrazole nucleus is susceptible to electrophilic substitution, and several methods have been developed to achieve this transformation efficiently.

Comparative Analysis of Chlorination Methods

| Method | Chlorinating Agent | Solvent/Conditions | Yield | Advantages & Causality |

| Electrochemical | NaCl (in situ generated Cl₂) | Aqueous NaCl / CHCl₃ | 68% | Avoids handling of gaseous chlorine; process control via current.[2] |

| Hypochlorite | Hypochloric acid or its salts | Aqueous | Moderate | Utilizes inexpensive and common reagents.[3] |

| Mechanochemical | Trichloroisocyanuric Acid (TCCA) | Solvent-free, ball milling | High | Green chemistry approach; enhanced safety, reduced waste.[4] |

Expert Insight: The choice of chlorination method often depends on the scale and available equipment. For laboratory-scale synthesis, mechanochemical chlorination with TCCA offers excellent yields and a superior safety profile compared to traditional methods.[4] For industrial-scale production, electrochemical synthesis can be more cost-effective and controllable.[2]

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazole via Electrochemical Chlorination [2]

-

Apparatus Setup: A divided electrolysis cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.

-

Charging the Cell: The anodic compartment is charged with a 4 M aqueous NaCl solution (70 mL), chloroform (30 mL), and 1H-pyrazole (0.05 mol).

-

Electrolysis: A constant current (0.1 A/cm²) is applied under galvanostatic conditions. The total charge passed is typically 2 Faradays per mole of pyrazole. The reaction is maintained at a temperature of 15-20°C.

-

Work-up and Isolation: After electrolysis, the organic layer (CHCl₃) is separated. The aqueous layer is extracted multiple times with fresh chloroform. The combined organic extracts are dried over anhydrous CaCl₂, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-chloropyrazole can be purified by recrystallization or distillation to yield the final precursor.

N1-Chloromethylation of 4-Chloro-1H-pyrazole

With the C4 position blocked, the subsequent chloromethylation is directed to one of the ring nitrogen atoms. The standard procedure for chloromethylation involves an electrophilic reaction using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.[5]

The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then converted to the chloromethyl derivative in the presence of HCl. A common side reaction with highly reactive aromatic compounds is the formation of diarylmethane byproducts.[5][6][7] However, the presence of the electron-withdrawing chlorine at C4 deactivates the ring towards further electrophilic attack, thereby minimizing this side reaction and favoring the desired N-alkylation.

Caption: Workflow for the synthesis via the C4-chlorination route.

Experimental Protocol: N1-Chloromethylation

-

Reaction Setup: A flask equipped with a stirrer and a gas inlet/outlet is charged with 4-chloro-1H-pyrazole (1.0 equiv) and paraformaldehyde (1.2 equiv).

-

Reaction Execution: Concentrated hydrochloric acid is added, and the mixture is stirred at a controlled temperature (typically 50-60°C). The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized carefully with a base (e.g., NaHCO₃ solution).

-

Extraction: The aqueous phase is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.

Pathway B: Synthesis via an N1-Hydroxymethyl Intermediate

An alternative strategy involves first creating a more stable N-substituted pyrazole, specifically 1-(hydroxymethyl)-4-chloropyrazole, and then converting the hydroxyl group to the desired chloride in the final step. This route can offer advantages in handling and purification.

Precursor Synthesis: 1-(Hydroxymethyl)-4-chloropyrazole

This intermediate can be prepared in two conceptual steps:

-

N-Hydroxymethylation of 1H-Pyrazole: Reaction of pyrazole with an aqueous solution of formaldehyde yields 1-(hydroxymethyl)-1H-pyrazole.

-

C4-Chlorination: The subsequent chlorination of 1-(hydroxymethyl)-1H-pyrazole at the C4 position using one of the methods described in Section 3.1.

Conversion to this compound

The conversion of a primary alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the product work-up.

Expert Insight: This final conversion step is generally high-yielding and clean. A similar transformation is documented for the synthesis of 1-(4-(chloromethyl)phenyl)-1H-pyrazole from its corresponding alcohol precursor, demonstrating the viability of this approach.[8]

Caption: Workflow for the synthesis via the N1-hydroxymethyl intermediate.

Experimental Protocol: Conversion of Alcohol to Chloride [8]

-

Reaction Setup: To a solution of 1-(hydroxymethyl)-4-chloropyrazole (1.0 equiv) in a suitable inert solvent (e.g., 1,2-dichloroethane) in a flask under an inert atmosphere, thionyl chloride (1.1-1.5 equiv) is added dropwise at 0°C.

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-16 hours) until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride.

-

Purification: The resulting residue is triturated with a non-polar solvent (e.g., tert-butyl methyl ether or hexanes) to precipitate the product, which is then collected by filtration and dried under vacuum.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 1H-pyrazole. The most robust and logical pathway involves the initial C4-chlorination to produce the key precursor, 4-chloro-1H-pyrazole , followed by a controlled N1-chloromethylation. This approach benefits from the deactivating effect of the C4-chloro substituent, which minimizes side reactions in the second step. Modern chlorination techniques, such as mechanochemistry, offer greener and safer alternatives for preparing the key chlorinated intermediate. The alternative route through a hydroxymethyl intermediate provides a viable, albeit slightly longer, pathway that may be advantageous for specific process safety or purification considerations. The selection of the optimal route will ultimately depend on the desired scale, available resources, and specific safety and environmental constraints of the operation.

References

-

Rstakyan, V.I., Saakyan, A.A., Attaryan, H.S., & Hasratyan, A.G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664.

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.

-

Tan, D., et al. (2021). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. RSC Advances, 11(32), 19847-19851.

-

Lyalin, B.V., Petrosyan, V.A., & Ugrak, B.I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.

-

Deng, X., & Mani, N.S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins. Organic Syntheses, 83, 283.

-

Rostom, S.A.F., Shalaby, M.A., & El-Demellawy, M.A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74.

-

Molbase. (n.d.). 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis.

-

ResearchGate. (2015). Chloromethylation of pyrazole ring.

-

Google Patents. (1991). Preparation of 4-chloropyrazoles. US5047551A.

-

Pfeiffer, W.D. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Thieme.

-

Google Patents. (1958). Chloromethylation. US2846480A.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

A Mechanistic Guide to the Synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole: Principles and Protocols

An In-depth Technical Guide for Researchers

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The title compound, 4-chloro-1-(chloromethyl)-1H-pyrazole, represents a highly versatile bifunctional building block, poised for diverse synthetic elaborations. Its C4-chloro group is amenable to transition-metal-catalyzed cross-coupling reactions, while the N1-chloromethyl moiety serves as a potent electrophile for introducing the pyrazole core via nucleophilic substitution.[3][4] This guide provides an in-depth analysis of the reaction mechanisms underpinning its synthesis, focusing on a logical two-step sequence. We dissect the principles of regioselective C4-chlorination and subsequent N1-chloromethylation, offering field-proven insights into reagent selection, reaction control, and potential side reactions to empower researchers in drug development and chemical synthesis.

Strategic Overview: A Sequential Functionalization Pathway

The synthesis of this compound necessitates the introduction of two distinct functional groups onto the parent 1H-pyrazole ring: a chlorine atom at the C4 position and a chloromethyl group at the N1 position. A logical and controllable synthetic strategy involves a sequential two-step process:

-

Step 1: Electrophilic Aromatic Chlorination. The first step focuses on the regioselective chlorination of the pyrazole ring at the electron-rich C4 position.

-

Step 2: N-Alkylation (Chloromethylation). The second step involves the introduction of the chloromethyl group onto the N1 nitrogen of the 4-chlorinated intermediate.

This sequence is generally preferred because the initial chlorination of the parent pyrazole is a well-established and high-yielding transformation. Performing the N-alkylation second avoids potential complications of chlorinating a more complex N-substituted pyrazole, where the substituent could direct chlorination elsewhere or be sensitive to the reaction conditions.

Caption: High-level overview of the proposed two-step synthesis.

Step 1: Mechanism of C4-Electrophilic Chlorination

Mechanistic Principles and Regioselectivity

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution. The preferred site of attack is the C4 position. This regioselectivity can be rationalized by examining the stability of the cationic σ-complex (arenium ion) intermediates formed upon electrophilic attack at C3, C4, or C5. Attack at C4 allows for the positive charge to be delocalized across the ring system without placing it on the highly unfavorable azomethine nitrogen (N2), resulting in a more stable intermediate compared to attack at C3 or C5.[5]

Reagent Selection and Rationale

Several reagents can effect the chlorination of pyrazoles. The choice of reagent often balances reactivity, safety, cost, and environmental impact.

| Reagent | Typical Conditions | Key Advantages & Causality | Source(s) |

| Trichloroisocyanuric Acid (TCCA) | Solvent-free (mechanochemistry) or in solvent (TFE) | High-yielding, operationally simple, and offers excellent green chemistry metrics by reducing solvent waste. TCCA acts as a controlled source of electrophilic chlorine.[1][6][7] | [1][6][7] |

| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, 20-25°C | A mild and widely used chlorinating agent, effective for electron-rich heterocycles. The reaction proceeds cleanly with simple workup.[8][9] | [8][9] |

| Chlorine Gas (Cl₂) | CH₂Cl₂ or CCl₄, 0-40°C | A fundamental and cost-effective reagent, but its use requires specialized equipment and safety precautions due to its toxicity and reactivity. Harsher conditions can lead to over-chlorination.[8] | [8] |

| Electrochemical Chlorination | Pt anode in aqueous NaCl | An environmentally benign method that uses electricity to generate the active chlorine species in situ from a simple salt solution, avoiding the transport and storage of hazardous reagents.[8][10] | [8][10] |

For this guide, we will focus on TCCA due to its modern application and favorable safety profile.

Detailed Reaction Mechanism with TCCA

The reaction proceeds via a classic electrophilic aromatic substitution pathway.

-

Activation: The pyrazole nitrogen attacks a chlorine atom on TCCA.

-

Formation of σ-Complex: This attack generates a cationic σ-adduct intermediate where the C4 carbon is tetrahedral. The positive charge is delocalized within the ring.

-

Deprotonation: The resonance-stabilized amide anion of isocyanuric acid acts as a base, abstracting the proton from the C4 carbon.

-

Aromatization: The removal of the proton collapses the intermediate, restoring the aromaticity of the pyrazole ring and yielding the 4-chloropyrazole product.[7]

Caption: Proposed mechanism for the C4-chlorination of pyrazole using TCCA.[7]

Experimental Protocol: Mechanochemical Chlorination

This protocol is adapted from a solvent-free method, highlighting a green chemistry approach.[6][11]

-

Preparation: Charge a shaker mill cell (e.g., 10 mL ZrO₂) with 1H-pyrazole (1.0 equiv.), TCCA (0.4 equiv.), a small amount of silica gel (as a grinding aid), and one milling ball (e.g., 10 mm ZrO₂).

-

Reaction: Mount the vessel on the shaker mill and oscillate at a set frequency (e.g., 30 Hz) for 30-60 minutes. The progress can be monitored by TLC.

-

Workup: After completion, extract the resultant mixture with a suitable organic solvent (e.g., CH₂Cl₂).

-

Purification: Filter the extract through a short pad of silica to remove insoluble solids. Wash the filtrate with a 5% sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining active chlorine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-pyrazole, which is often pure enough for the next step without further chromatography.

Step 2: Mechanism of N1-Chloromethylation

Mechanistic Principles and Regioselectivity

The N1-chloromethylation of 4-chloro-1H-pyrazole is a form of N-alkylation. For an unsymmetrical pyrazole, alkylation can occur at either the N1 or N2 nitrogen, leading to regioisomers.[12] However, the tautomeric nature of N-unsubstituted pyrazoles means that the proton can reside on either nitrogen. The incoming electrophile is typically directed by a combination of steric and electronic factors. For 4-chloro-1H-pyrazole, N1-substitution is generally expected and observed.

The most common method for chloromethylation involves the use of formaldehyde (or its polymer, paraformaldehyde) and a source of chloride, typically in an acidic medium like concentrated HCl or with thionyl chloride (SOCl₂).[13][14]

Detailed Reaction Mechanism

The reaction proceeds in two main stages: the formation of an N-hydroxymethyl intermediate, followed by its conversion to the N-chloromethyl product.

-